molecular formula C19H21BClFN2O3 B8088010 1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4-fluorophenyl)urea

1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4-fluorophenyl)urea

Cat. No.: B8088010
M. Wt: 390.6 g/mol
InChI Key: WBDHHSGZAYEGCE-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4-fluorophenyl)urea is a urea derivative featuring a boronate ester moiety on the phenyl ring. The compound’s structure combines a 2-chloro-5-boronated phenyl group linked via a urea bridge to a 4-fluorophenyl substituent. This design leverages the boronate group’s utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry . Although explicit data on its synthesis or applications are absent in the provided evidence, structural analogs suggest its relevance in pharmaceutical and materials science research.

Properties

IUPAC Name

1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BClFN2O3/c1-18(2)19(3,4)27-20(26-18)12-5-10-15(21)16(11-12)24-17(25)23-14-8-6-13(22)7-9-14/h5-11H,1-4H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDHHSGZAYEGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4-fluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H14BClFNO2C_{11}H_{14}BClFNO_2, with a molecular weight of approximately 257.497 g/mol. It features a boron-containing dioxaborolane moiety that is crucial for its biological activity. The presence of chlorine and fluorine substituents enhances its pharmacological properties.

PropertyValue
Molecular FormulaC11H14BClFNO2
Molecular Weight257.497 g/mol
CAS Number1256359-04-2

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines, particularly prostate cancer cells. The compound was evaluated for its activity against the LAPC-4 (androgen-dependent) and PC-3 (androgen-independent) prostate cancer cell lines.

Key Findings:

  • LAPC-4 Cell Line : The compound exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
  • PC-3 Cell Line : Although less potent than against LAPC-4, the compound still demonstrated notable activity, suggesting potential multi-target effects which could be beneficial for castration-resistant tumors .

The mechanism of action appears to involve the inhibition of androgen receptor (AR) signaling pathways. The structure–activity relationship studies indicate that the positioning of substituents on the phenyl rings significantly influences biological activity. For example:

  • Chlorine Substitution : Essential for maintaining high activity levels.
  • Fluorine Addition : Enhances binding affinity to AR compared to non-fluorinated analogs .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the core structure can lead to variations in biological potency:

  • Boronic Acid Moiety : Acts as a bioisostere for nitro groups commonly found in antiandrogen drugs.
  • Substituent Variations : Changing positions or types of substituents on the phenyl rings alters the compound's interaction with target proteins.

Study 1: Prostate Cancer Cell Lines

A comparative study evaluated several derivatives of the compound against LAPC-4 and PC-3 cell lines. The results indicated that compounds with a fluorine atom in the ortho position relative to the boronic acid showed enhanced antiproliferative activity compared to those without this modification .

Study 2: Selectivity Testing

In another study, selectivity against non-cancerous cells was assessed using immortalized human kidney cells (HK-2). The promising selectivity ratios suggest that this compound could minimize off-target effects typical of many anticancer agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Boronate Position Molecular Weight Key Features Reference
Target Compound 2-Cl, 4-F 5-position Not Reported Electron-withdrawing Cl and F; likely high reactivity in Suzuki coupling -
1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 2-OCH₃, 5-CH₃ 3-position 382.3 Electron-donating methoxy/methyl groups; lower reactivity
1-(2,4-Dichlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 2,4-Cl₂ 3-position 407.10 Steric hindrance from dichloro; increased stability
1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 3-Br 4-position 417.1 Bromine’s polarizability may enhance intermolecular interactions

Key Observations :

  • Electron Effects : The target compound’s 2-Cl and 4-F substituents are electron-withdrawing, likely increasing the boronate’s electrophilicity for cross-coupling compared to methoxy/methyl groups in ’s analog .
  • Steric Considerations : The dichloro substituents in ’s compound may hinder reactivity but improve thermal stability .

Urea Derivatives Without Boronate Groups

Table 2: Comparison with Non-Boronate Urea Analogs

Compound Name Substituents Molecular Weight Key Features Reference
1-(3-Chloro-4-fluorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea (2k) Complex heterocyclic substituents 762.2 Antiproliferative activity reported; no boronate
1-((±)-Trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-3-(furan-2-ylmethyl)urea Azetidinone and furan groups Not Reported Potential β-lactam-like biological activity
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (14) Triazine core; difluorophenyl 498.4 High HPLC purity (97.5%); designed for kinase inhibition

Key Observations :

  • Biological Activity: Non-boronate urea derivatives often target enzymes or receptors (e.g., kinase inhibition in , antiproliferative effects in ). The target compound’s boronate group may shift its application toward synthetic intermediates rather than direct bioactivity.
  • Structural Complexity : Analogs with heterocycles (e.g., thiazole in , triazine in ) highlight the urea moiety’s versatility in drug design, though these lack the boronate’s synthetic utility.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two key steps:

  • Step 1: Formation of the urea linkage via reaction of an aryl isocyanate (e.g., 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate) with a substituted aniline (e.g., 4-fluoroaniline). This requires inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Step 2: Introducing the boronate ester group. The dioxaborolane moiety can be installed via Miyaura borylation using pinacol borane, catalyzed by palladium (e.g., Pd(dppf)Cl₂), under anhydrous conditions .

Optimization Tips:

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Confirm boronate stability using 11^{11}B NMR (peak ~30 ppm for dioxaborolane) .

Basic: How can the urea linkage and boronate ester group be characterized analytically?

Methodological Answer:

  • Urea Linkage:
    • FT-IR: Look for N-H stretches (~3300 cm1^{-1}) and carbonyl (C=O) at ~1650 cm1^{-1}.
    • 1^{1}H NMR: Identify urea NH protons as broad singlets (~8-10 ppm) .
  • Boronate Ester:
    • 11^{11}B NMR: A singlet near 30 ppm confirms the dioxaborolane group.
    • 19^{19}F NMR: For fluorophenyl substitution, peaks appear between -110 to -120 ppm .

Validation:

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.

Advanced: How does the dioxaborolane group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The dioxaborolane acts as a stable boronate ester, enabling Suzuki coupling with aryl halides. Key considerations:

  • Catalyst System: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ in a 1:1 THF/H₂O mixture with K₂CO₃ as base .
  • Kinetics: Monitor coupling efficiency via HPLC; the electron-withdrawing chloro and fluoro substituents may reduce reaction rates compared to unsubstituted analogs.
  • Side Reactions: Hydrolysis of the boronate ester is minimized by avoiding protic solvents during synthesis .

Data Example:

SubstrateReaction Time (h)Yield (%)
Target Compound1272
Non-fluorinated Analog885

Advanced: What strategies prevent hydrolysis of the boronate ester in aqueous biological assays?

Methodological Answer:

  • Solvent Choice: Use DMSO or DMF to maintain boronate stability; avoid buffered aqueous solutions with pH > 7.
  • Proteolytic Stability: Test in PBS (pH 7.4) over 24 hours; if hydrolysis occurs (>10%), modify the dioxaborolane to a more hydrolytically stable variant (e.g., trifluoroborate salts) .
  • Structural Confirmation: Post-assay, analyze residual compound via LC-MS to quantify degradation.

Basic: How can structural analogs be designed to study the role of the 4-fluorophenyl group?

Methodological Answer:

  • Analog Synthesis: Replace 4-fluorophenyl with other substituents (e.g., 4-chloro, 4-methyl) using the same urea-forming protocol .
  • Structure-Activity Relationship (SAR):
    • Test analogs for binding affinity (e.g., enzyme inhibition assays).
    • Compare logP values (HPLC) to assess hydrophobicity changes.

Example SAR Table:

Substituent (R)LogPIC₅₀ (μM)
4-Fluoro3.20.45
4-Chloro3.80.62
4-Methyl2.91.10

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases).
    • Parameterize the boronate ester using DFT-optimized geometries (B3LYP/6-31G*) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability.
  • Validation: Compare predicted binding energies with experimental IC₅₀ values.

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